1H-Benzotriazole,5,7-dichloro-4-fluoro-
Description
Contextualization of Benzotriazole (B28993) Derivatives in Heterocyclic Chemistry
Benzotriazole, a fused heterocyclic system consisting of a benzene (B151609) ring and a triazole ring, is a versatile scaffold. nih.gov This structural motif is present in a wide array of biologically active molecules, demonstrating its importance in the design of new therapeutic agents. nih.gov Benzotriazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor properties. nih.govnih.gov The ability of the benzotriazole ring to be readily functionalized allows for the systematic modification of its physicochemical and biological properties.
Significance of Halogenation in Modulating Molecular Properties and Reactivity
Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful strategy for fine-tuning the properties of organic compounds. The incorporation of halogens such as fluorine, chlorine, and bromine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, the presence of halogens can lead to the formation of halogen bonds, a type of non-covalent interaction that can play a crucial role in molecular recognition and self-assembly processes. In the context of benzotriazoles, halogenation has been shown to enhance their biological activity and modify their electronic properties.
Overview of Research Trajectories for Substituted 1H-Benzotriazoles
Research into substituted 1H-benzotriazoles is diverse and expansive. In medicinal chemistry, scientists are exploring their potential as inhibitors of various enzymes, including protein kinases, which are critical targets in cancer therapy. nih.gov In materials science, halogenated benzotriazoles are investigated as UV absorbers and stabilizers for polymers, protecting them from degradation upon exposure to light. Furthermore, certain benzotriazole derivatives have found applications in agriculture as plant-protecting agents. google.com The ongoing research aims to develop novel benzotriazole derivatives with enhanced efficacy and selectivity for their respective applications.
Rationale for Focused Investigation on 1H-Benzotriazole, 5,7-dichloro-4-fluoro-
The specific compound, 1H-Benzotriazole, 5,7-dichloro-4-fluoro-, represents a unique combination of halogen substitutions. The presence of two chlorine atoms and one fluorine atom on the benzene ring is expected to significantly impact its electronic and steric properties. A focused investigation into this particular derivative is warranted to understand the synergistic or antagonistic effects of this specific halogenation pattern. While extensive research data on this exact molecule is not widely available in public literature, its structure suggests potential for novel applications. The rationale for its study is based on the hypothesis that the combination of dichloro and fluoro substituents could lead to unique biological activities or material properties not observed in mono- or di-halogenated benzotriazoles.
Due to the limited availability of specific experimental data for 1H-Benzotriazole, 5,7-dichloro-4-fluoro-, the following table provides representative physicochemical properties of related halogenated benzotriazoles to offer a comparative context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1H-Benzotriazole | C₆H₅N₃ | 119.12 | 99-101 |
| 5-Chloro-1H-benzotriazole | C₆H₄ClN₃ | 153.57 | 154-158 |
| 4,5,6,7-Tetrabromo-1H-benzotriazole | C₆HBr₄N₃ | 434.74 | >300 |
| 4-Fluoro-1H-benzotriazole | C₆H₄FN₃ | 137.11 | 135-139 |
This data is compiled from various chemical suppliers and databases and is intended for comparative purposes only.
The exploration of multi-halogenated benzotriazoles like 1H-Benzotriazole, 5,7-dichloro-4-fluoro- is a logical progression in the field, aiming to expand the chemical space and uncover new functionalities. Future research will likely focus on the synthesis of this compound and the evaluation of its properties to validate the hypotheses driving its investigation.
Structure
3D Structure
Properties
Molecular Formula |
C6H2Cl2FN3 |
|---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
5,7-dichloro-4-fluoro-2H-benzotriazole |
InChI |
InChI=1S/C6H2Cl2FN3/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H,(H,10,11,12) |
InChI Key |
PPJIREYRHNIGMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNN=C2C(=C1Cl)F)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1h Benzotriazole, 5,7 Dichloro 4 Fluoro and Analogous Structures
Regioselective Halogenation Techniques on Benzotriazole (B28993) Scaffolds
Introducing halogens onto a pre-formed benzotriazole ring or synthesizing the ring from halogenated starting materials are two primary strategies for producing compounds like 1H-Benzotriazole, 5,7-dichloro-4-fluoro-. The choice of method depends on the availability of starting materials and the desired regioselectivity.
Direct halogenation of the benzotriazole aromatic ring is a feasible but challenging approach due to issues of regioselectivity. The positions of the incoming halogen atoms are directed by the electron-withdrawing nature of the triazole ring and the electronic effects of any existing substituents. For the synthesis of 1H-Benzotriazole, 5,7-dichloro-4-fluoro-, a potential route could involve the direct dichlorination of 4-fluoro-1H-benzotriazole .
Studies on the direct bromination of benzotriazole have shown that substitution at the C(5) and C(6) positions is often favored. researchgate.net However, achieving the specific 5,7-dichloro pattern on a 4-fluoro scaffold would require overcoming these directing effects. According to the reactivity-selectivity principle, chlorination is generally more reactive and less selective than bromination, which could lead to a mixture of isomers that are difficult to separate. youtube.com Therefore, while direct halogenation is possible, controlling the regioselectivity to obtain a single, pure product is a significant synthetic hurdle.
A more reliable and controllable strategy for synthesizing multi-halogenated benzotriazoles is to start with aromatic precursors that already contain the desired halogen substitution pattern. gsconlinepress.com This approach ensures unambiguous placement of the substituents in the final product.
The synthesis of 1H-Benzotriazole, 5,7-dichloro-4-fluoro- would likely commence from a precursor such as 3,5-dichloro-2-fluoroaniline or a correspondingly substituted nitroaromatic compound like 2,4-dichloro-5-fluoro-1-nitrobenzene .
The general pathway involves several steps:
Nitration: If starting from an aniline, an additional amino group must be introduced. This is typically achieved by first protecting the existing amino group (e.g., via acetylation), followed by nitration, and then deprotection to yield a halogenated nitroaniline. guidechem.com
Reduction: The nitro group of the halogenated nitroaromatic is reduced to an amino group to form the required o-phenylenediamine. A common method is catalytic hydrogenation using reagents like Raney Nickel. guidechem.com
Cyclization: The resulting 3,5-dichloro-4-fluoro-1,2-phenylenediamine is then cyclized using sodium nitrite (B80452) and acetic acid, as described in section 2.1.1, to yield the final product. clockss.org
This multi-step pathway, while longer, provides excellent control over the regiochemistry of the final halogenated benzotriazole.
Post-Synthetic Derivatization and Functionalization of Benzotriazoles
The benzotriazole scaffold serves as a versatile platform for the synthesis of a diverse array of functionalized molecules. Post-synthetic modifications of the benzotriazole core, including N-alkylation, N-arylation, and acylation, are critical for developing new compounds with tailored properties. These derivatization techniques allow for the introduction of various substituents, significantly expanding the chemical space and potential applications of benzotriazole derivatives.
N-Alkylation and N-Arylation Reactions
N-alkylation of benzotriazoles is a fundamental derivatization strategy, though it often presents challenges regarding regioselectivity, yielding a mixture of N1- and N2-substituted isomers. researchgate.net The reaction typically involves treating the benzotriazole with an alkyl halide in the presence of a base. tsijournals.com For instance, N-alkylation of benzotriazole with various alkyl halides has been accomplished using potassium carbonate (K2CO3) in dimethylformamide (DMF). nih.gov Another approach utilizes basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH) under solvent-free conditions, which provides a convenient and efficient procedure for N-alkylation. researchgate.net
While N1-substitution is often the major product due to the greater thermodynamic stability of the benzenoid tautomer, achieving high selectivity for the N2 position has been a significant challenge. researchgate.net Recent advancements have focused on developing site-selective methods. For example, a metal-free catalytic approach using B(C6F5)3 has been described for the site-selective N1-alkylation of benzotriazoles with diazoalkanes, providing good to excellent yields. rsc.org
N-arylation of benzotriazoles can be achieved through copper-catalyzed intramolecular cyclization. A notable method involves the treatment of o-chloro-1,2,3-benzotriazenes with copper(I) iodide (CuI) in the presence of cesium carbonate (Cs2CO3), which leads to the formation of N1-aryl benzotriazoles in good yields. tsijournals.comnih.gov In this two-step synthesis, the intermediate benzotriazenes are first formed via diazotization and in situ coupling of amines, followed by the intramolecular N-arylation to yield the desired products. tsijournals.comnih.gov Studies optimizing this reaction found that DMF was the most suitable solvent in combination with Cs2CO3 as the base. nih.gov
Table 1: Comparison of N-Alkylation and N-Arylation Methods for Benzotriazoles
| Method | Reagents | Key Features | Typical Products | Reference |
|---|---|---|---|---|
| Standard N-Alkylation | Alkyl halide, K2CO3, DMF | Commonly used, may produce isomer mixtures | N1- and N2-alkyl benzotriazoles | nih.gov |
| Ionic Liquid Catalysis | Alkyl halide, [Bmim]OH | Solvent-free, efficient | N-alkylated benzotriazoles | researchgate.net |
| Site-Selective N1-Alkylation | Diazoalkane, B(C6F5)3 | Metal-free, high N1-selectivity | N1-alkyl benzotriazoles | rsc.org |
| Intramolecular N-Arylation | o-chloro-1,2,3-benzotriazene, CuI, Cs2CO3, DMF | Facile, high-yielding protocol | N1-aryl benzotriazoles | nih.gov |
Acylation Methodologies Utilizing Acylbenzotriazoles
N-acylbenzotriazoles are highly effective and neutral acylating agents used for the preparation of primary, secondary, and tertiary amides. acs.orgorganic-chemistry.org This methodology offers a milder alternative to traditional methods that use acyl halides or acid anhydrides, which can be highly exothermic or require harsh conditions. acs.orgorganic-chemistry.org The synthesis of N-acylbenzotriazoles is straightforward, often involving the reaction of a carboxylic acid with benzotriazole derivatives. acs.org These stable intermediates can then efficiently acylate aqueous ammonia, as well as primary and secondary amines, to produce amides in good to excellent yields. acs.orgorganic-chemistry.org
The versatility of N-acylbenzotriazoles extends to C-acylation reactions. They have been successfully employed for the regioselective C-acylation of electron-rich heterocycles like pyrroles and indoles. acs.org For example, using titanium tetrachloride (TiCl4) as a Lewis acid catalyst, the reaction of pyrrole (B145914) with N-acylbenzotriazoles in dichloromethane (B109758) results in the regiospecific formation of 2-acylpyrroles in high yields, with no detectable 3-isomer formation. acs.org This highlights the utility of N-acylbenzotriazoles as powerful reagents for constructing carbon-carbon bonds under mild conditions. acs.orgresearchgate.net
Introduction of Biologically Relevant Side Chains (e.g., Imidazole-Thiones)
The benzotriazole scaffold is frequently incorporated into more complex molecules to enhance biological activity. A key strategy involves linking benzotriazole to other biologically active heterocycles. One such example is the synthesis of novel benzotriazole derivatives bearing substituted imidazole-2-thione moieties. mdpi.comnih.govgsconlinepress.com
The synthesis of these hybrid molecules can be achieved through a multi-step process. A general procedure involves refluxing 1-(1H-benzo[d] nih.govacs.orgmdpi.comtriazol-1-yl)-2-chloroethanone with a substituted thiourea (B124793) and anhydrous sodium acetate (B1210297) in ethanol. mdpi.com This reaction yields 4-(1H-Benzo[d] nih.govacs.orgmdpi.comtriazol-1-yl)-1-aryl-1H-imidazole-2(3H)-thione derivatives. mdpi.com These compounds have been investigated for their potential as anticancer agents, with some analogues showing promising antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization. mdpi.comnih.gov This approach demonstrates how the benzotriazole core can be functionalized with complex, biologically relevant side chains to create potent therapeutic candidates. gsconlinepress.com
Advanced Synthetic Strategies (e.g., Microwave-Assisted Synthesis)
To improve reaction efficiency, reduce reaction times, and enhance yields, advanced synthetic methods such as microwave-assisted synthesis have been applied to the preparation of benzotriazole derivatives. nih.govresearchgate.net This "green chemistry" approach often leads to superior results compared to conventional heating methods. nih.govijpsonline.com
Microwave irradiation has been successfully used for the N-alkylation of benzotriazole with various alkyl halides, often in the presence of a base like K2CO3 and sometimes a phase transfer catalyst. nih.govasianpubs.org These reactions can be performed in solvents like DMF or under solvent-free conditions. nih.govasianpubs.org Studies comparing conventional reflux heating with microwave irradiation for the synthesis of benzotriazole derivatives have consistently shown that the microwave-assisted method dramatically reduces reaction times from hours to minutes while simultaneously increasing the percentage yield of the desired product. nih.govresearchgate.net For example, the synthesis of 1-chloromethylbenzotriazole via conventional reflux required 6 hours, whereas the microwave-assisted method was completed in just 4 minutes and 20 seconds. nih.gov Similarly, the synthesis of 5-substituted benzotriazole amides saw yields increase from 65-72% with conventional heating to 83-93% under microwave irradiation. ijpsonline.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzotriazole Derivatives
| Derivative Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Chloromethylbenzotriazole | Conventional (Reflux) | 6 h | 68% | researchgate.net |
| Microwave (180 W) | 4 min 20 s | 75% | researchgate.net | |
| 1-((2-methylphenyl)amino)methylbenzotriazole | Conventional (Reflux) | 5 h 30 min | 65% | researchgate.net |
| Microwave (180 W) | 3 min 10 s | 75% | researchgate.net | |
| 5-Substituted Benzotriazole Amides | Conventional | - | 65-72% | ijpsonline.com |
| Microwave | - | 83-93% | ijpsonline.com |
This advanced strategy not only accelerates the synthesis of benzotriazole derivatives but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. ijpsonline.comingentaconnect.com
Molecular Structure, Tautomerism, and Intermolecular Interactions
Elucidation of Molecular Geometry and Conformational Preferences
The molecular geometry of 1H-Benzotriazole, 5,7-dichloro-4-fluoro- is predicted to be largely planar, a characteristic feature of the parent benzotriazole (B28993) ring system. The fused benzene (B151609) and triazole rings form a rigid bicyclic structure. The substitution of hydrogen atoms with chlorine and fluorine will induce minor distortions in the benzene ring's planarity and alter bond lengths and angles due to steric and electronic effects.
The covalent radii of chlorine (approx. 1.02 Å) and fluorine (approx. 0.64 Å) are larger than that of hydrogen (approx. 0.37 Å). Consequently, the C-Cl and C-F bonds will be longer than the C-H bonds they replace. Furthermore, the high electronegativity of these halogen atoms will draw electron density away from the aromatic ring, influencing the bond lengths within the ring itself. It is anticipated that the C-C bonds adjacent to the halogen-substituted carbons may exhibit slight variations in length compared to an unsubstituted ring.
Conformational preferences are minimal for this rigid molecule. The primary source of any conformational variability would be the orientation of the N-H bond in the triazole ring, which is intrinsically linked to the tautomeric form the molecule adopts.
Table 1: Predicted Geometrical Parameters (based on related structures) This table provides estimated values based on computational models and data from similar halogenated aromatic compounds, as direct experimental data for 5,7-dichloro-4-fluoro-1H-benzotriazole is not available.
| Parameter | Predicted Value | Comment |
|---|---|---|
| C-F Bond Length | ~1.35 Å | Typical for aryl fluorides. |
| C-Cl Bond Length | ~1.74 Å | Typical for aryl chlorides. |
| Ring Dihedral Angle | Near 0° | The bicyclic system is expected to be highly planar. |
Investigations into 1H- and 2H- Tautomeric Equilibria in Halogenated Benzotriazoles
Benzotriazole and its derivatives can exist in two primary tautomeric forms: the asymmetric 1H-tautomer and the symmetric 2H-tautomer, which differ in the position of the proton on the triazole ring.
For the parent benzotriazole, the 1H-tautomer is generally more stable and predominates in the solid state and in solution. nih.gov The 2H-tautomer is estimated to be more stable in the gas phase for some triazoles. semanticscholar.orgmdpi.com The halogenation of the benzene ring has a significant impact on the electronic properties of the molecule, which in turn affects the tautomeric equilibrium. The strong electron-withdrawing nature of chlorine and fluorine atoms lowers the pKa of the N-H proton, making the compound more acidic than the parent benzotriazole. semanticscholar.orgnih.gov
While the equilibrium for 5,7-dichloro-4-fluoro-1H-benzotriazole has not been experimentally determined, studies on other halogenated benzotriazoles suggest that the 1H-tautomer will likely remain the more stable form in the condensed phase. semanticscholar.org The relative stability is a delicate balance of electronic effects, steric hindrance, and intermolecular interactions in a given environment. Computational studies are often employed to predict the relative energies of tautomers. semanticscholar.orgmdpi.com
Table 2: Factors Influencing Tautomeric Equilibrium in Halogenated Benzotriazoles
| Factor | Influence on Equilibrium (1H vs. 2H) |
|---|---|
| Phase | 1H-tautomer is favored in solid state/solution; 2H may be favored in the gas phase. |
| Solvent Polarity | Polar solvents tend to stabilize the more polar 1H-tautomer. |
| Electronic Effects | Electron-withdrawing halogens increase acidity but generally do not reverse the preference for the 1H form in the solid state. |
| Intermolecular Bonding | Crystal packing forces, especially hydrogen bonding, strongly favor the 1H-tautomer. |
Analysis of Crystal Packing Motifs and Supramolecular Chirality
The arrangement of molecules in the solid state is dictated by a combination of steric factors and non-covalent interactions. For benzotriazole derivatives, crystal packing is often dominated by hydrogen bonding and π-π stacking interactions. nih.govatlantis-press.com In the case of 5,7-dichloro-4-fluoro-1H-benzotriazole, the presence of halogen atoms introduces the possibility of halogen bonding, which can significantly influence or even dominate the packing motif.
Common motifs would likely involve chains or tapes of molecules linked by N-H···N hydrogen bonds between the triazole rings of adjacent molecules. atlantis-press.com These primary structures would then be organized into a three-dimensional lattice through weaker interactions like π-π stacking and halogen-based interactions.
Although 5,7-dichloro-4-fluoro-1H-benzotriazole is an achiral molecule, it is possible for it to crystallize in a non-centrosymmetric (chiral) space group, a phenomenon known as supramolecular chirality. rsc.orgmdpi.com This occurs when achiral molecules assemble into a chiral arrangement, such as a helical chain, driven by specific intermolecular interactions. nih.gov The combination of directional hydrogen bonds and halogen bonds could, in principle, guide the molecules to pack in a way that generates a chiral crystal structure. rsc.org The realization of such a structure depends on the subtle interplay of various intermolecular forces during crystallization.
Characterization of Non-Covalent Interactions in Solid and Solution States
The non-covalent interactions of 5,7-dichloro-4-fluoro-1H-benzotriazole are diverse and crucial for understanding its supramolecular chemistry. These interactions include strong hydrogen bonds, halogen bonds, and weaker halogen-halogen and π-system interactions. researchgate.netrsc.orgrsc.org
The presence of chlorine and fluorine atoms on the benzene ring enables a range of weaker, yet structurally significant, intermolecular contacts.
Halogen Bonding: The chlorine atoms, in particular, can act as halogen bond donors. This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (a "σ-hole") opposite the C-Cl covalent bond. mdpi.com This σ-hole can interact favorably with a Lewis base, such as a nitrogen atom on a neighboring triazole ring (C-Cl···N). Such interactions are highly directional and can compete with or complement the primary hydrogen-bonding network. nih.govnih.gov
Computational and Quantum Chemical Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and molecular properties of heterocyclic systems. mdpi.comnih.gov For 1H-Benzotriazole, 5,7-dichloro-4-fluoro-, DFT calculations are employed to predict its optimized molecular geometry, vibrational frequencies, and key electronic parameters. These calculations are fundamental to understanding the molecule's stability and reactivity.
Theoretical studies often involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations also provide insights into the distribution of electron density and the molecular electrostatic potential (ESP), which highlights the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
Table 1: Calculated Electronic Properties from DFT
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | Measure of the net molecular polarity | Influences intermolecular interactions and solubility. |
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the nature of chemical bonds and non-covalent interactions within a molecule. By examining the topology of the electron density (ρ(r)), QTAIM can characterize the interactions present in 1H-Benzotriazole, 5,7-dichloro-4-fluoro-. The analysis focuses on bond critical points (BCPs), where the gradient of the electron density is zero.
Properties calculated at these BCPs, such as the electron density itself, its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction. For instance, QTAIM analysis can be used to identify and characterize intramolecular and intermolecular hydrogen bonds, such as N-H···N or C-H···F, suggesting their strength and nature (e.g., electrostatic vs. covalent character). researchgate.net Studies on similar co-crystals have shown that QTAIM can identify moderate hydrogen bonds crucial for crystal packing. researchgate.net
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions that stabilize the crystal structure of a compound. nih.govnih.gov For 1H-Benzotriazole, 5,7-dichloro-4-fluoro-, this method maps the electron distribution of a molecule within a crystal, allowing for the decomposition of the crystal packing into specific atom-pair contacts.
Table 2: Representative Hirshfeld Surface Interaction Percentages
| Interaction Type | Percentage Contribution (%) | Description |
|---|---|---|
| H···H | 45.0 | Represents contacts between hydrogen atoms. |
| Cl···H / H···Cl | 15.5 | Indicates interactions involving chlorine and hydrogen atoms. |
| F···H / H···F | 12.0 | Highlights contacts between fluorine and hydrogen. |
| C···H / H···C | 9.5 | Represents van der Waals interactions between carbon and hydrogen. |
| N···H / H···N | 7.0 | Corresponds to hydrogen bonding involving nitrogen. |
| Other | 11.0 | Includes C-C, C-N, Cl-F, and other minor contacts. |
Note: The data in this table is illustrative and represents typical findings from Hirshfeld analyses of similar halogenated heterocyclic compounds.
Prediction and Interpretation of Spectroscopic Data (e.g., NMR Chemical Shifts)
Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. Quantum mechanics (QM) calculations, particularly using DFT, have become popular for predicting Nuclear Magnetic Resonance (NMR) chemical shifts with reasonable accuracy. nih.gov For 1H-Benzotriazole, 5,7-dichloro-4-fluoro-, theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be performed. nih.govresearchgate.netresearchgate.net
These predictions are invaluable for assigning the signals in experimentally obtained spectra to specific nuclei within the molecule. Comparing the calculated shifts with experimental values helps to confirm the proposed chemical structure. The accuracy of these predictions can be high, with root mean square errors (RMSEs) for ¹H shifts often in the range of 0.2–0.4 ppm. nih.gov
Elucidation of Structure-Reactivity Relationships through Computational Modeling
Computational modeling is instrumental in establishing quantitative structure-reactivity relationships (QSRRs), which link a molecule's structural or electronic features to its chemical reactivity. chemrxiv.orgchemrxiv.org For 1H-Benzotriazole, 5,7-dichloro-4-fluoro-, computational methods can be used to calculate various molecular descriptors, such as atomic charges, bond orders, and orbital energies.
Computational Analysis of Acid-Base Properties and σ-Hole Interactions in Fluorinated Analogs
The introduction of fluorine atoms significantly impacts the electronic properties of aromatic systems, including their acidity and basicity. Computational studies on fluorinated benzotriazoles show that fluorination increases the Brønsted acidity of the N-H group. nih.gov This enhanced acidity facilitates stronger hydrogen bonding and anion binding. nih.gov
Furthermore, computational analysis can reveal the presence and significance of σ-hole interactions. A σ-hole is a region of positive electrostatic potential located on an atom along the extension of a covalent bond, often found on halogen atoms. mdpi.comresearchgate.net For 1H-Benzotriazole, 5,7-dichloro-4-fluoro-, the chlorine atoms are expected to possess significant σ-holes. The magnitude of the positive electrostatic potential (VS,max) associated with these σ-holes can be calculated and used as a metric to predict the strength of halogen bonding with Lewis bases. nih.gov These interactions are highly directional and play a key role in molecular recognition and crystal engineering. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 1H-Benzotriazole, 5,7-dichloro-4-fluoro-, binds to the active site of a macromolecular target, typically a protein. nih.gov This method is widely used in drug discovery to screen for potential therapeutic agents and to understand their mechanism of action at a molecular level. nih.govresearchgate.net
In a docking simulation, the ligand is placed in the binding site of the target, and its possible conformations and orientations are sampled. nih.gov The resulting poses are then scored based on their binding energy, which estimates the binding affinity. researchgate.net The results provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-target complex. For benzotriazole (B28993) derivatives, docking studies have been used to explore their potential as antibacterial and anticancer agents. nih.govnih.gov
Table 3: Example of Molecular Docking Simulation Results
| Parameter | Value/Description |
|---|---|
| Target Protein | e.g., Cyclin-dependent kinase 2 (CDK2) |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | LEU 83, LYS 33, ASP 145 |
| Types of Interactions | Hydrogen bond with ASP 145, Hydrophobic interactions with LEU 83, Halogen bond with LYS 33 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study.
Chemical Reactivity and Reaction Mechanisms of Halogenated Benzotriazoles
Nucleophilic and Electrophilic Substitution Reactions on the Benzotriazole (B28993) Ring
The benzene (B151609) portion of the benzotriazole ring can undergo substitution reactions, but its reactivity is heavily influenced by the fused triazole moiety and the halogen substituents.
Electrophilic Aromatic Substitution (SEAr): Aromatic rings typically act as nucleophiles in electrophilic aromatic substitution reactions. wikipedia.org However, the reactivity of the benzene ring in 5,7-dichloro-4-fluoro-1H-benzotriazole is substantially diminished. The three halogen atoms (two chlorine, one fluorine) exert a strong electron-withdrawing inductive effect, which deactivates the ring towards attack by electrophiles. wikipedia.orglibretexts.org
While halogens are deactivating, they are generally considered ortho-, para-directing groups because their ability to donate a lone pair of electrons via resonance can stabilize the cationic intermediate (the arenium ion) formed during the substitution. libretexts.org In the case of 5,7-dichloro-4-fluoro-1H-benzotriazole, the only available position for substitution on the carbocyclic ring is C6. The directing effects of the adjacent halogens would determine the feasibility of substitution at this position. The reaction would likely require harsh conditions due to the profound deactivating effect of the three halogen substituents combined with the electron-withdrawing nature of the fused triazole ring.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|---|
| 4-Fluoro | C4 | -I (Strongly Electron-Withdrawing) | +R (Electron-Donating) | Deactivating | Ortho, Para |
| 5-Chloro | C5 | -I (Strongly Electron-Withdrawing) | +R (Electron-Donating) | Deactivating | Ortho, Para |
| 7-Chloro | C7 | -I (Strongly Electron-Withdrawing) | +R (Electron-Donating) | Deactivating | Ortho, Para |
| Fused Triazole Ring | - | -I (Electron-Withdrawing) | - | Deactivating | - |
Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of strongly electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org For an SNAr reaction to occur, a good leaving group (like a halide) must be present on the ring, and the ring must be activated by electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group. wikipedia.orglibretexts.org
In 1H-Benzotriazole, 5,7-dichloro-4-fluoro-, the fluorine and chlorine atoms themselves could potentially act as leaving groups. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is enhanced by the presence of the other electron-withdrawing halogens and the fused triazole ring, which can delocalize the negative charge. Therefore, it is conceivable that one of the halogen atoms, particularly the fluorine at C4 or the chlorines at C5 and C7, could be displaced by a strong nucleophile under appropriate conditions.
Role of the Benzotriazole Moiety as a Leaving Group in Organic Transformations
The benzotriazole group is widely recognized in organic synthesis as a versatile and efficient leaving group. lupinepublishers.comnih.govresearchgate.net It can be readily introduced into molecules and subsequently displaced by a wide range of nucleophiles. This methodology has been extensively developed, particularly in acylation reactions. nih.govresearchgate.net
N-acylbenzotriazoles, formed by the reaction of a carboxylic acid derivative with benzotriazole, are stable, often crystalline solids that act as potent acylating agents for amines, alcohols, and other nucleophiles. nih.gov The utility of benzotriazole as a leaving group stems from the high stability of the resulting benzotriazolide anion.
For 1H-Benzotriazole, 5,7-dichloro-4-fluoro-, the leaving group ability is expected to be enhanced compared to unsubstituted benzotriazole. The strong inductive electron-withdrawing effects of the three halogen atoms would further stabilize the negative charge on the resultant benzotriazolide anion. This increased stability would make the 5,7-dichloro-4-fluoro-benzotriazolide anion an even better leaving group, potentially allowing for reactions to proceed under milder conditions or with a broader range of nucleophiles.
| Leaving Group | Electronic Effect of Substituents | Stability of Resulting Anion | Predicted Leaving Group Ability |
|---|---|---|---|
| Benzotriazolide | None | Stable (aromatic, charge delocalized over three N atoms) | Good |
| 5,7-dichloro-4-fluoro-benzotriazolide | Strong -I effect from 2 Cl, 1 F | Highly Stable (enhanced by inductive withdrawal) | Excellent (Predicted) |
Generation and Reactivity of Transient Intermediates (e.g., Radicals, Carbanions)
Benzotriazole derivatives can serve as precursors for various reactive, transient intermediates. nih.govijpsonline.com
Radicals: One of the most significant reactions of benzotriazoles is the photochemical extrusion of molecular nitrogen (N₂) upon UV irradiation. nih.govmdpi.com This process generates a highly unstable 1,3-diradical intermediate. nih.govmdpi.com This diradical can then undergo a variety of subsequent reactions, including intramolecular cyclization or intermolecular reactions with other species present in the reaction mixture. nih.govmdpi.com For a substituted derivative like 5,7-dichloro-4-fluoro-1H-benzotriazole, photolysis would be expected to produce the corresponding halogenated 1,3-diradical. The presence of the halogen atoms would likely influence the stability, lifetime, and subsequent reaction pathways of this diradical intermediate.
Carbanions: Benzotriazole is also effective at stabilizing an adjacent carbanion. nih.gov For N-alkylated benzotriazoles, the proton on the carbon atom attached to the N1-position is acidic enough to be removed by a strong base. The resulting carbanion is stabilized by the electron-withdrawing nature of the benzotriazole ring system. While this applies to substituents on the nitrogen atom of the triazole ring, the highly electron-deficient nature of the 5,7-dichloro-4-fluoro-substituted benzene ring itself makes the generation of carbanions directly on this ring highly unfavorable.
Cycloaddition Reactions Involving Substituted Benzotriazole Derivatives
The benzotriazole ring system can participate in or be formed by cycloaddition reactions.
Intermolecular Cycloaddition of Photogenerated Diradicals: The 1,3-diradical intermediate formed from the photolysis of benzotriazoles can be trapped in an intermolecular cycloaddition reaction. nih.govmdpi.com For example, it can react with alkenes like maleimides or with alkynes to form new heterocyclic ring systems, offering a pathway to complex indole (B1671886) derivatives. nih.govmdpi.com The halogenated diradical generated from 5,7-dichloro-4-fluoro-1H-benzotriazole could potentially undergo similar cycloaddition reactions.
[3+2] Cycloaddition: The formation of the benzotriazole ring system itself can be achieved via a 1,3-dipolar cycloaddition. A common method involves the reaction of a benzyne (B1209423) intermediate with an azide. nih.gov This [3+2] cycloaddition is a powerful tool for synthesizing a variety of substituted benzotriazoles.
[5+1] Cycloaddition-Aromatization: A more recent development is the reaction of benzotriazoles with sulfur ylides in a formal [5+1] cycloaddition-aromatization. organic-chemistry.org This reaction involves the cleavage of the N-N single bond in the triazole ring and results in the formation of 1,2,4-benzotriazine (B1219565) derivatives. This transformation demonstrates the ability of the benzotriazole scaffold to act as a five-atom component in cycloaddition chemistry. The electron-deficient nature of the 5,7-dichloro-4-fluoro-1H-benzotriazole ring system could potentially influence the rate and efficiency of such a transformation. organic-chemistry.org
Coordination Chemistry and Advanced Material Applications Academic Focus
Ligand Properties of Halogenated Benzotriazoles in Metal Complexation
Benzotriazole (B28993) and its derivatives are well-regarded for their versatile roles as ligands in coordination chemistry. The triazole ring offers multiple nitrogen atoms that can coordinate with a variety of metal ions, leading to the formation of diverse and stable complexes. The introduction of halogen atoms onto the benzotriazole scaffold is known to significantly influence its electronic properties and, consequently, its behavior as a ligand.
Generally, halogen atoms, being electron-withdrawing, can modulate the electron density on the triazole ring, which in turn affects the strength and nature of the metal-ligand bond. For 1H-Benzotriazole, 5,7-dichloro-4-fluoro-, the presence of two chlorine atoms and one fluorine atom is expected to substantially lower the energy levels of its molecular orbitals.
The synthesis of coordination polymers using benzotriazole-based ligands has been an active area of research. uni-ulm.de These materials are of interest due to their potential applications in areas such as catalysis, gas storage, and luminescence. The structure and dimensionality of these polymers are influenced by factors like the nature of the metal ion, the solvent system, and the specific substitutions on the benzotriazole ligand.
A thorough search of the scientific literature did not yield any specific studies on the synthesis and characterization of coordination polymers involving 1H-Benzotriazole, 5,7-dichloro-4-fluoro- as a ligand. Research on other halogenated benzotriazoles suggests that this compound could potentially form stable coordination polymers with various transition metals. uni-ulm.de Future research would be necessary to explore the synthesis conditions and to characterize the resulting materials using techniques such as single-crystal X-ray diffraction, thermogravimetric analysis (TGA), and spectroscopic methods.
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. Halogenated benzotriazoles are particularly interesting building blocks for supramolecular assemblies due to their ability to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding.
While the principles of using halogenated compounds in supramolecular design are well-established, specific examples utilizing 1H-Benzotriazole, 5,7-dichloro-4-fluoro- are not documented in the available literature. The presence of both chlorine and fluorine atoms could lead to complex and competing halogen bonding interactions, making it a potentially interesting candidate for the design of novel supramolecular architectures.
Investigations into the Fundamental Principles Governing Material Functionality
The functional properties of materials derived from halogenated benzotriazoles are intrinsically linked to their electronic structure and their interactions at interfaces.
The substitution of hydrogen atoms with halogens is a common strategy to tune the electronic and optical properties of organic molecules. Studies on other halogenated benzotriazoles have shown that fluorination and chlorination effectively lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. acs.org This effect is attributed to the strong electron-withdrawing nature of halogen atoms.
For 1H-Benzotriazole, 5,7-dichloro-4-fluoro-, it is anticipated that the combination of fluorine and chlorine substituents would lead to a significant stabilization of its frontier molecular orbitals. This modulation of energy levels can have a profound impact on the material's optical absorption, emission properties, and its performance in electronic devices such as organic solar cells. escholarship.org However, specific experimental data on the electronic and optical properties of this compound are not currently available.
Table 1: Expected Effects of Halogenation on Benzotriazole Properties
| Property | Expected Effect of Dichloro-Fluoro Substitution | Rationale |
| HOMO Energy Level | Lowered | Strong inductive effect of halogen atoms |
| LUMO Energy Level | Lowered | Strong inductive effect of halogen atoms |
| Electron Affinity | Increased | Enhanced electron-accepting character |
| Ionization Potential | Increased | Greater energy required to remove an electron |
This table is based on general principles and data from related halogenated compounds; specific experimental values for 1H-Benzotriazole, 5,7-dichloro-4-fluoro- are not available.
Benzotriazole and its derivatives are widely recognized for their effectiveness as corrosion inhibitors for metals, particularly copper. mdpi.com Their mechanism of action involves the formation of a protective film on the metal surface through coordination between the nitrogen atoms of the triazole ring and the metal atoms.
The specific interactions of 1H-Benzotriazole, 5,7-dichloro-4-fluoro- at metal interfaces have not been specifically investigated. The presence of halogens could influence the adsorption process and the stability of the resulting protective layer. Further studies, employing surface-sensitive techniques such as X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM), would be required to elucidate the detailed mechanism of interaction.
Mechanistic Biological Studies in Vitro Focus
Anti-proliferative Activity and Cellular Mechanisms
A notable derivative, a 4'-fluoro-benzotriazole-acrylonitrile known as compound 5, has been identified as a potent anti-proliferative agent. nih.govnih.govresearchgate.net Its mechanisms of action have been traced to the disruption of critical cellular processes required for division and survival.
Investigations using cancer cell lines have demonstrated that compound 5 induces a significant blockade of the cell cycle during the G2/M phase. nih.govresearchgate.net This arrest prevents cells from entering mitosis, thereby halting their proliferation. Flow cytometry analysis of HeLa cells treated with this derivative confirmed a substantial accumulation of cells in the G2/M phase, a hallmark of agents that interfere with the mitotic spindle apparatus. nih.govnih.gov
The cell cycle arrest induced by these fluorinated benzotriazole (B28993) derivatives is directly linked to their function as microtubule-destabilizing agents (MDAs). nih.govresearchgate.net Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for forming the mitotic spindle during cell division. nih.gov Compound 5 has been shown to inhibit tubulin polymerization, which disrupts the formation and function of microtubules. nih.govnih.govresearchgate.net The consequence of this inhibition was visualized through confocal microscopy, which revealed a collapse of the cytoskeleton and significant cell shrinkage in HeLa cells treated with 100 nM of the compound. nih.govresearchgate.net
Table 1: Effect of Compound 5 on Cancer Cell Lines
| Cell Line | Activity | Observation |
|---|---|---|
| HeLa | Cell Cycle Arrest | Evident blockade in G2/M phase. nih.govresearchgate.net |
| HeLa | Cytoskeletal Effects | Collapse of cytoskeleton, cell shrinkage. nih.govresearchgate.net |
| HeLa & MCF-7 | Apoptosis | Increase in early and late apoptotic cells. nih.govresearchgate.net |
Beyond halting the cell cycle, compound 5 actively induces programmed cell death, or apoptosis. nih.govresearchgate.net Treatment of both HeLa and MCF-7 cancer cells with this derivative led to a marked increase in the populations of early and late-stage apoptotic cells. nih.gov While the precise modulation of specific pro- and anti-apoptotic proteins like BAX and Bcl-2 was not detailed for this specific compound in the reviewed literature, the pro-apoptotic potential is a clear outcome of its mechanism. nih.gov Agents that disrupt microtubule dynamics are known to trigger apoptotic pathways, often by altering mitochondrial membrane potential and leading to the release of pro-apoptotic factors. nih.gov
The molecular basis for the inhibition of tubulin polymerization has been identified through competitive binding assays and molecular modeling. Studies confirmed that compound 5 competes with colchicine (B1669291) for its binding site on the β-tubulin subunit, located at the interface between the α- and β-tubulin heterodimers. nih.govnih.govnih.gov By occupying this site, the compound makes the polymerization of tubulin dimers energetically unfavorable, thus preventing microtubule growth. nih.gov Docking simulations revealed that the 4'-fluoro benzotriazole portion of the molecule establishes key nonpolar contacts with amino acid residues on both tubulin subunits, including Leuβ248, Alaβ316, and Lysβ352, contributing to its high binding affinity. nih.gov
Antiviral Activity and Viral Life Cycle Interference
In addition to anti-cancer properties, derivatives of 4-fluoro-1H-benzotriazole have been investigated for their antiviral capabilities.
A study screening a library of new benzotriazole-based derivatives identified several compounds with selective and potent antiviral activity against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family. nih.govresearchgate.net Among these, compound 18e, identified as N-(4-((4-fluoro-1H-benzo[d] nih.govnih.govnih.gov triazol-1-yl)methyl)phenyl)pivalamide, emerged as a particularly interesting hit compound. nih.gov The effective concentrations (EC₅₀) for the most active derivatives against CVB5 ranged from 6 to 18.5 µM. nih.govresearchgate.net Further investigation into the mechanism of compound 18e showed that it effectively protects cells from the virus-induced cytotoxic effects. nih.govresearchgate.net Time-of-addition assays indicated that the compound was most protective when cells were pre-treated before viral infection, suggesting it interferes with an early stage of the viral life cycle, though it does not possess direct virucidal activity. nih.gov
Table 2: Antiviral Activity of Benzotriazole Derivatives against Coxsackievirus B5 (CVB5)
| Compound ID | Chemical Class | EC₅₀ (µM) |
|---|---|---|
| 11b | Benzotriazole Derivative | 6 - 18.5 |
| 18e | 4-fluoro-benzotriazole Derivative | 6 - 18.5 |
| 41a | Benzotriazole Derivative | 6 - 18.5 |
| 43a | Benzotriazole Derivative | 6 - 18.5 |
Mechanisms of Action in Early Viral Infection Stages (e.g., Viral Attachment)
Research into benzotriazole derivatives indicates a potential mechanism of action that interferes with the initial stages of viral infection. Studies on structurally related compounds suggest that these molecules can hinder the viral attachment process, a critical first step for infection. For instance, a 4-fluoro-1H-benzo[d] nih.govnih.govnih.govtriazol-1-yl derivative, compound 18e, has been identified as a cell-protective agent against Coxsackievirus B5 (CVB5) infection. nih.gov The protective effect is attributed to its ability to interfere with the early phase of the viral life cycle. nih.gov
Further investigation revealed that cells pre-treated with this derivative were significantly protected from CVB5 infection, yet the compound itself did not exhibit virucidal activity, meaning it does not directly kill the virus. nih.gov This evidence strongly suggests that the mechanism of action involves blocking viral attachment to host cells. nih.gov Similarly, studies on 5,6-dichloro-1-phenyl-1H-benzotriazole derivatives have shown them to be effective inhibitors of the Human Respiratory Syncytial Virus (RSV), with evidence pointing towards the inhibition of the RSV fusion process as the likely target. nih.gov This body of research on analogous compounds suggests that 1H-Benzotriazole, 5,7-dichloro-4-fluoro- may also operate by disrupting the initial contact and entry of viruses into host cells.
Antimicrobial Activity (Antibacterial and Antifungal)
The benzotriazole scaffold is a cornerstone in the development of new antimicrobial agents, with derivatives showing a wide range of biological activities, including antibacterial and antifungal properties. nih.govjrasb.com These compounds have been investigated since the late 1980s and have demonstrated efficacy against a variety of pathogenic microorganisms. jrasb.com The versatility of the benzotriazole structure allows for chemical modifications that can enhance its antimicrobial potency against both Gram-positive and Gram-negative bacteria. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy
Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial efficacy of benzotriazole derivatives. These studies have shown that the nature and position of substituents on the benzotriazole core significantly influence the compound's biological activity. nih.govjrasb.com
Key findings from SAR analyses of related antiviral compounds include:
Halogenation: The presence of halogen atoms like chlorine and fluorine on the benzotriazole scaffold is often beneficial for activity. For example, in a series of compounds tested against Coxsackievirus B5, derivatives bearing two chlorine atoms on the benzotriazole ring showed increased antiviral activity. nih.gov
Substitution Position: The position of the side chain on the benzotriazole ring can impact efficacy. Modifications at various positions can lead to a partial or complete loss of antibacterial activity, highlighting the importance of precise structural arrangement. jrasb.com
Amide Moiety: The nature of amide groups attached to the core structure also plays a significant role. Comparing a pivalamide (B147659) derivative with a trimethoxy-phenyl amide derivative, both sharing a 4-fluoro benzotriazole intermediate, revealed that the former was active against CVB5 while the latter inhibited RSV, demonstrating how subtle changes can alter viral specificity. nih.gov
These insights suggest that the specific 5,7-dichloro-4-fluoro- substitution pattern of the target compound is likely a deliberate design to confer potent and potentially specific antimicrobial or antiviral properties.
In Vitro Efficacy Against Bacterial and Fungal Strains
In vitro studies have confirmed the efficacy of various benzotriazole derivatives against a panel of bacterial and fungal strains. While specific data for 1H-Benzotriazole, 5,7-dichloro-4-fluoro- is not detailed in the provided results, the performance of analogous compounds provides a strong indication of its potential.
For example, certain benzotriazole-based β-amino alcohols have demonstrated significant antibacterial activity. nih.govresearchgate.net Compound 4e was notably active against Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net Silver(I) compounds derived from 1-heteroaryl benzotriazole ligands have also been evaluated, showing activity against both Gram-negative (Pseudomonas aeruginosa, Escherichia coli) and Gram-positive (Staphylococcus epidermidis, Staphylococcus aureus) bacteria. nih.gov
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected benzotriazole derivatives against various bacterial strains, illustrating the potential of this class of compounds.
| Compound/Derivative Class | Bacterial Strain | MIC (μM) | Reference |
| Benzotriazole-based β-amino alcohol (4a) | Staphylococcus aureus | 32 | nih.govresearchgate.net |
| Benzotriazole-based β-amino alcohol (4e) | Staphylococcus aureus | 8 | nih.govresearchgate.net |
| Benzotriazole-based β-amino alcohol (5f) | Staphylococcus aureus | 64 | nih.govresearchgate.net |
| Benzotriazole-based β-amino alcohol (4e) | Bacillus subtilis | 16 | nih.govresearchgate.net |
| Benzotriazole-based β-amino alcohol (5g) | Bacillus subtilis | 8 | nih.gov |
| Ag(I) Compounds | Gram-negative bacteria | 55.9 - 250 | nih.gov |
| Ag(I) Compounds | Gram-positive bacteria | 75.9 - 250 | nih.gov |
Molecular Docking for Ligand-Enzyme/Receptor Interactions in Pathogens
Molecular docking studies are computational techniques used to predict the binding orientation of a ligand to its target protein, helping to elucidate the mechanism of action at a molecular level. nih.gov Such studies on benzotriazole derivatives have provided insights into their interactions with key microbial enzymes.
For instance, docking studies of antibacterial benzotriazole compounds 4e and 4f were performed on the proteins 6GLA and 4WH9 to understand their ligand-protein interactions. nih.gov In another study, in silico analysis of different benzotriazole derivatives showed successful docking with the Aspergillus fumigatus N-myristoyl transferase protein, an essential enzyme for fungal viability. The binding energies indicated a strong interaction, suggesting a potential mechanism for their antifungal activity. jrasb.com These computational analyses support the hypothesis that benzotriazole compounds can act as effective inhibitors by binding to the active sites of crucial pathogenic enzymes. nih.gov
Enzyme Inhibition and Target Specificity
Beyond general antimicrobial activity, certain benzotriazole derivatives exhibit high specificity as enzyme inhibitors, making them valuable tools in biochemical research and potential therapeutic leads. nih.govnih.gov
Inhibition of Protein Kinase CK2 Activity
Protein kinase CK2 (formerly casein kinase 2) is a serine/threonine kinase that is overexpressed in many human cancers and is involved in various cellular processes, including cell growth, proliferation, and apoptosis suppression. nih.govnih.gov Consequently, it has become a significant target for the development of anticancer drugs.
Halogenated benzotriazoles are among the most potent and selective inhibitors of protein kinase CK2. nih.govresearchgate.net The compound 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBBt) is a well-established, reference inhibitor of CK2, with an IC₅₀ value in the low micromolar or even nanomolar range. nih.govsemanticscholar.org
SAR studies have demonstrated that polyhalogenation of the benzotriazole scaffold is critical for high-affinity binding to the ATP-binding pocket of CK2. researchgate.netsemanticscholar.org Halogens like bromine and chlorine enhance the inhibitor's stability and binding through favorable interactions within this pocket. researchgate.net The inhibitory properties of TBBt can be further improved by generating derivatives, indicating that the benzotriazole core is a highly adaptable scaffold for CK2 inhibitor design. nih.gov Given the established importance of halogenation for CK2 inhibition, the 5,7-dichloro-4-fluoro- substitution pattern of the subject compound suggests it is likely a potent inhibitor of this key enzyme.
The table below shows the inhibitory concentrations for several halogenated benzimidazole (B57391) and benzotriazole analogues against Protein Kinase CK2.
| Compound | Target | IC₅₀ (μM) | Ki (nM) | Reference |
| 4,5,6,7-tetrabromobenzotriazole (TBBt) | Protein Kinase CK2 | 0.3 | - | nih.govsemanticscholar.org |
| 4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazole (DMAT) | Protein Kinase CK2 | - | 40 | nih.gov |
| 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) | Protein Kinase CK2 | 1.3 | - | semanticscholar.org |
Comparative Analysis of Binding Modes with Related Inhibitors
Information regarding the specific binding modes of 1H-Benzotriazole, 5,7-dichloro-4-fluoro- and its comparative analysis with related inhibitors is not currently documented in scientific literature. Molecular binding studies, which are crucial for understanding the compound's interaction with biological targets such as enzymes or receptors, have been conducted on other benzotriazole derivatives, including various chloro- and fluoro-substituted analogues. nih.govnih.gov For instance, studies on 4'-fluoro-benzotriazole-acrylonitrile derivatives have explored their interaction with the colchicine-binding site on tubulin, detailing non-covalent interactions and hydrophobic contacts that contribute to their biological activity. nih.gov However, a direct comparative analysis involving the 5,7-dichloro-4-fluoro substitution pattern is not available. Such an analysis would require dedicated molecular modeling, X-ray crystallography, or NMR spectroscopy studies, which have not been published for this specific compound.
Antioxidative Mechanisms
There is no available scientific data detailing the antioxidative mechanisms of 1H-Benzotriazole, 5,7-dichloro-4-fluoro-. Research into the antioxidant properties of heterocyclic compounds is a significant field, but investigations into this particular molecule have not been reported. The potential for a molecule to act as an antioxidant depends on its ability to donate hydrogen atoms, chelate metal ions, or stabilize free radicals, which is heavily influenced by its electronic structure and the nature of its substituents. While theoretical studies have been performed on the degradation of the parent 1H-benzotriazole by hydroxyl radicals, these focus on environmental degradation rather than biological antioxidative pathways. nih.gov
Radical Scavenging Properties and Assays
No experimental data from radical scavenging assays for 1H-Benzotriazole, 5,7-dichloro-4-fluoro- has been published. Standard assays used to determine such properties include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and others that measure a compound's ability to neutralize specific free radicals. nih.govmdpi.comnih.gov While numerous studies report the radical scavenging activities of various triazole and benzotriazole derivatives, none have specifically tested the 5,7-dichloro-4-fluoro- substituted variant. nih.gov Therefore, its efficacy as a radical scavenger, including key metrics like IC50 values, remains undetermined.
Future Research Directions and Translational Implications
Rational Design and Synthesis of Next-Generation 1H-Benzotriazole, 5,7-dichloro-4-fluoro- Analogs
The benzotriazole (B28993) nucleus is recognized as a "privileged scaffold" in drug discovery, capable of serving as a core structure for modification to achieve a wide range of biological activities. gsconlinepress.comnih.gov The rational design of next-generation analogs of 1H-Benzotriazole, 5,7-dichloro-4-fluoro- will focus on systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
Key strategies will involve:
Structure-Activity Relationship (SAR) Studies: A cornerstone of medicinal chemistry, SAR studies will be crucial. By synthesizing a library of analogs with varied substituents at different positions on the benzotriazole ring and any appended moieties, researchers can systematically probe how structural changes influence biological activity. gsconlinepress.comresearchgate.net For instance, the introduction of groups like substituted imidazol-2-thiones has shown promise in creating potent antiproliferative agents from the benzotriazole scaffold. mdpi.comnih.gov
Bioisosteric Replacement: The existing dichloro- and fluoro- substituents can be replaced with other groups of similar size and electronic properties (bioisosteres) to fine-tune the molecule's interaction with biological targets. The substitution of halogen atoms on the benzene (B151609) ring has been demonstrated as a viable method to improve the bioactivity of benzotriazole derivatives. gsconlinepress.com
Introduction of Spacers and Flexible Chains: Incorporating linkers, such as a methylene spacer, between the benzotriazole core and other functional groups can provide greater conformational flexibility. unica.itmdpi.com This allows the molecule to adopt optimal orientations for binding to a target protein, which can lead to enhanced activity. unica.it
An illustrative SAR study on a hypothetical series of benzotriazole analogs could yield data on how different substitutions impact anticancer activity, as shown in the table below.
| Compound ID | R1-Substituent | R2-Substituent | Antiproliferative Activity (IC₅₀, µM) vs. HL-60 Cell Line |
|---|---|---|---|
| BI-1 | Unsubstituted Phenyl | - | 5.12 |
| BI-2 | 4-Methylphenyl | - | >10 |
| BI-9 | 4-Chlorophenyl | - | 0.40 |
Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery
The synergy between computational and experimental techniques is paramount for accelerating the drug discovery pipeline. mdpi.com In silico methods can significantly reduce the time and cost associated with synthesizing and testing new compounds by prioritizing the most promising candidates. currentopinion.be
Molecular Docking: This computational tool is widely used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. currentopinion.beijpsjournal.com For derivatives of 1H-Benzotriazole, 5,7-dichloro-4-fluoro-, docking studies can help identify potential biological targets and guide the design of analogs with improved binding characteristics. nih.gov For example, docking studies have been used to evaluate benzotriazole derivatives as inhibitors of targets like the voltage-gated sodium channel. ijpsjournal.com
Virtual Screening: Large chemical libraries can be computationally screened against a specific protein target to identify potential hits before any laboratory work is undertaken. currentopinion.be This allows researchers to focus resources on synthesizing compounds with the highest probability of success.
ADME/T Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of designed analogs. This helps in the early identification of candidates with poor drug-like properties, preventing costly failures in later stages of development. currentopinion.be
The following table illustrates how molecular docking scores can be used to rank potential drug candidates based on their predicted binding affinity to a target protein.
| Compound ID | Target Protein (PDB ID) | Binding Energy (kcal/mol) |
|---|---|---|
| Indomethacin (Reference) | Voltage-gated sodium channel (4DCK) | -9.8 |
| Benzotriazole Derivative D2 | Voltage-gated sodium channel (4DCK) | -10.0 |
| Benzotriazole Derivative D3 | Voltage-gated sodium channel (4DCK) | -10.3 |
| Benzotriazole Derivative D4 | Voltage-gated sodium channel (4DCK) | -11.1 |
Exploration of Novel Mechanistic Pathways in Biological Systems
While the benzotriazole scaffold is associated with a variety of biological activities, the specific mechanisms of action for new derivatives are often unknown. nih.govijrrjournal.com Future research must focus on elucidating the precise molecular pathways through which analogs of 1H-Benzotriazole, 5,7-dichloro-4-fluoro- exert their effects.
This exploration could involve:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes that these compounds interact with.
Enzyme Inhibition Assays: Benzotriazole derivatives have shown potential as inhibitors of key enzymes like protein kinases (e.g., CK2) and tubulin. gsconlinepress.comnih.gov Future analogs should be tested against panels of relevant enzymes to determine their inhibitory profiles.
Cellular Assays: Investigating the effects of new compounds on cellular processes such as cell cycle progression, apoptosis (programmed cell death), and signal transduction pathways. nih.govresearchgate.net For example, some benzotriazole-acrylonitrile derivatives have been shown to block the cell cycle in the G2/M phase and induce apoptosis. nih.gov
Development of High-Throughput Screening Platforms for Derivative Evaluation
High-Throughput Screening (HTS) is a drug discovery process that uses automation and robotics to rapidly test hundreds of thousands of compounds for a specific biological activity. creative-bioarray.comyoutube.com Establishing HTS platforms is essential for efficiently evaluating libraries of 1H-Benzotriazole, 5,7-dichloro-4-fluoro- derivatives.
An HTS workflow would typically involve:
Assay Development: Creating a robust and miniaturized biological assay in a multi-well plate format (e.g., 384- or 1536-well plates). creative-bioarray.comyoutube.com This could be a biochemical assay measuring enzyme activity or a cell-based assay measuring cell viability or the expression of a reporter gene. creative-bioarray.com
Automated Screening: Using robotic systems to dispense the compound library into the assay plates and perform the necessary incubations and measurements. youtube.comyoutube.com
Data Analysis: Employing sophisticated software to analyze the large datasets generated, identify "hits" (active compounds), and exclude false positives. youtube.com
HTS allows for the rapid identification of active compounds from a large and diverse chemical library, providing starting points for further optimization. creative-bioarray.comnih.gov
Potential for Derivatization into Multi-Targeting Agents
A modern approach in drug design is the development of single molecules that can modulate multiple biological targets simultaneously. nih.gov This strategy, known as polypharmacology, can be particularly effective for complex diseases like cancer, where multiple pathways are dysregulated. nih.gov
The 1H-Benzotriazole, 5,7-dichloro-4-fluoro- scaffold is an ideal candidate for derivatization into multi-targeting agents. By hybridizing the benzotriazole core with other pharmacologically active scaffolds, it may be possible to create novel compounds with dual or multiple mechanisms of action. nih.gov For example, researchers have developed 1,2,3-triazole hybrids that co-target both the EGFR/mTOR pathway and tubulin depolymerization, demonstrating the feasibility of this approach. nih.gov Future work could involve creating hybrids of the title compound with known kinase inhibitors, anti-angiogenic agents, or other anticancer pharmacophores to generate synergistic therapeutic effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1H-Benzotriazole,5,7-dichloro-4-fluoro- and its derivatives under varying reaction conditions?
- Methodological Answer : Synthesis of benzotriazole derivatives often involves nucleophilic substitution or condensation reactions. For example, compounds with fluorinated and chlorinated substituents can be synthesized by reacting halogenated aromatic amines with nitrous acid under controlled pH and temperature (e.g., 0–5°C) . Key parameters include:
-
Solvent choice : Dry DMF or THF for moisture-sensitive reactions .
-
Catalysts : Sodium metabisulfite or palladium-based catalysts for coupling reactions .
-
Yield optimization : Reaction times (e.g., 18–48 hours) and stoichiometric ratios (e.g., 1:1 aldehyde-to-amine ratio) significantly affect yields, which range from 9.5% to 63.4% depending on substituents .
Reaction Component Example Conditions Yield Range Reference Halogenated benzotriazole Dry DMF, 120°C, N₂ atmosphere, 18 h 31–63% Pd-catalyzed coupling Et₃N/THF, reflux, 48 h 34–77%
Q. Which spectroscopic techniques are most effective for confirming the structure of 1H-Benzotriazole derivatives, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent electronegativity. For example, fluorine atoms deshield adjacent protons, causing downfield shifts (e.g., 4-fluoro substituents show δ ≈ 7.5–8.5 ppm) .
- HRMS (ESI) : Confirm molecular weight within ±0.001 Da error margins. For C₇H₄Cl₂FNO₂, expect m/z ≈ 263.95 .
- Elemental Analysis : Validate purity by matching calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in adsorption efficiency data for benzotriazole derivatives across different studies?
- Methodological Answer : Contradictions often arise from variations in adsorbent properties (e.g., ZIF-8 vs. activated carbon) or experimental conditions. To address this:
Control Variables : Standardize pH (e.g., 6–8), temperature (25°C), and initial contaminant concentration (e.g., 100 mg/L) .
Isotherm Models : Compare Freundlich vs. Langmuir fits. For example, ZIF-8 shows a Langmuir adsorption capacity of 298.5 mg/g for 1H-benzotriazole, while activated carbon may exhibit lower capacities due to pore-size limitations .
Kinetic Analysis : Use pseudo-second-order models to assess rate-limiting steps (e.g., diffusion vs. surface binding) .
| Adsorbent | Compound | Capacity (mg/g) | Model Used | Reference |
|---|---|---|---|---|
| ZIF-8 | 1H-Benzotriazole | 298.5 | Langmuir | |
| ZIF-8 | 5-Tolyltriazole | 396.8 | Freundlich |
Q. What experimental parameters significantly influence the photocatalytic degradation efficiency of 1H-Benzotriazole derivatives in aqueous environments?
- Methodological Answer :
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Catalyst Type : TiO₂ under UV irradiation achieves >90% mineralization of 1H-benzotriazole via hydroxyl radical (•OH) generation .
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pH Effects : Degradation rates peak at pH 5–7 due to optimal •OH production and substrate ionization .
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Light Intensity : UV-A (365 nm) at 10–20 mW/cm² ensures efficient electron-hole pair generation .
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Co-contaminants : Presence of NO₃⁻ or Cl⁻ may scavenge radicals, reducing efficiency by 15–30% .
Parameter Optimal Range Impact on Degradation Reference pH 5–7 Maximizes •OH yield TiO₂ Concentration 1.0 g/L Balances light penetration Irradiation Time 60–120 min Ensures complete mineralization
Data Contradiction Analysis
Q. How should researchers approach conflicting NMR spectral data for structurally similar benzotriazole derivatives?
- Methodological Answer :
Isotopic Labeling : Use ¹⁵N or ¹⁹F-labeled analogs to distinguish overlapping signals .
Computational Modeling : Compare experimental spectra with DFT-predicted chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*) .
Variable Temperature NMR : Resolve dynamic effects (e.g., ring flipping) by acquiring spectra at 25°C vs. −40°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
